2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid
Description
Introduction to 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic Acid
General Overview and Significance in Organic Chemistry Research
The field of organosulfur chemistry encompasses a vast array of compounds that incorporate sulfur atoms into organic molecular frameworks, and this compound represents a particularly interesting example within this domain. Organosulfur compounds are fundamental to numerous biological processes and industrial applications, with sulfur being essential for life itself through its presence in amino acids such as cysteine and methionine. The significance of this particular compound extends beyond its structural novelty to encompass its role as a research tool and potential pharmaceutical intermediate.
The compound's dimeric structure, featuring two carboxylic acid moieties linked by a disulfide bridge, makes it valuable for studying protein folding mechanisms and disulfide bond formation. Research has demonstrated that compounds of this type can serve as models for understanding how disulfide bonds contribute to protein stability and structure. The presence of both carboxylic acid and disulfide functionalities within a single molecule provides researchers with opportunities to investigate the interplay between these chemical groups in various biological and chemical contexts.
Furthermore, the compound has gained attention as an impurity in pharmaceutical formulations, particularly as Captopril Impurity N, which has necessitated detailed characterization and analysis. This pharmaceutical relevance has driven extensive research into its properties, synthesis, and behavior under various conditions. The compound's ability to undergo both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis, particularly in the preparation of other organosulfur compounds.
The structural complexity of this compound also makes it significant for understanding the broader principles of organosulfur chemistry. The disulfide bond, which can be readily formed and broken under appropriate conditions, represents a dynamic linkage that has implications for both synthetic chemistry and biological systems. Research into this compound contributes to the fundamental understanding of how sulfur-containing molecules behave in various chemical environments.
Historical Development of Sulfur-Containing Carboxylic Acids
The historical development of sulfur-containing carboxylic acids represents a fascinating chapter in the evolution of organic chemistry, with roots extending back to early investigations into the chemical nature of biological systems. The recognition that sulfur-containing compounds played crucial roles in living organisms led to intensive research efforts aimed at understanding their structure and function. Early work on compounds such as thiolactic acid, also known as 2-mercaptopropionic acid, laid the groundwork for understanding the broader class of organosulfur carboxylic acids.
Thiolactic acid, structurally related to the compound under discussion, was among the first sulfur-containing carboxylic acids to be systematically studied. This compound, with the formula CH₃CH(SH)CO₂H, demonstrated the potential for incorporating sulfur functionality into carboxylic acid frameworks while maintaining the essential chemical properties of both functional groups. The historical significance of thiolactic acid extends to its early applications in hair permanent waving formulations, where its ability to break and reform disulfide bonds in keratin proteins was exploited for cosmetic purposes.
The development of synthetic methodologies for producing sulfur-containing carboxylic acids marked a significant advancement in the field. Early synthetic approaches often involved the reaction of corresponding halogenated compounds with sulfur-containing nucleophiles, or the direct addition of hydrogen sulfide to unsaturated carboxylic acid precursors. These methodologies established the foundation for more sophisticated synthetic strategies that would later enable the preparation of complex dimeric structures such as this compound.
The recognition that disulfide bonds played crucial roles in protein structure led to increased interest in dimeric sulfur-containing carboxylic acids. Research by David R. Goddard in the early 1930s identified the importance of thiol groups in reducing disulfide bonds in proteins, including keratin. This work demonstrated that while disulfide bonds stabilize protein structures through cross-linking, they could be broken and reformed under appropriate conditions, leading to the development of chemical approaches for protein modification.
The pharmaceutical industry's growing interest in organosulfur compounds further accelerated research into sulfur-containing carboxylic acids. The development of drugs containing sulfur functionalities, including various thiol-containing compounds, created demand for detailed understanding of their synthesis, properties, and behavior. This pharmaceutical focus led to the identification and characterization of numerous related compounds, including those that appeared as impurities in drug formulations, thereby driving the need for comprehensive analytical and synthetic studies.
Systematic Nomenclature and Structural Classification
IUPAC Nomenclature and Alternative Chemical Designations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organosulfur compounds. According to the most rigorous nomenclature standards, this compound is properly designated as (2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid, which clearly indicates the stereochemical configuration and the nature of the disulfide linkage. This nomenclature system provides unambiguous identification of the compound's structure while indicating the specific spatial arrangement of its constituent atoms.
Alternative chemical designations for this compound include [S-(R,R)]-3,3'-Dithiobis[2-methylpropanoic acid], which emphasizes the dimeric nature of the structure and the stereochemical relationship between the two halves of the molecule. The designation "dithiobis" specifically indicates the presence of a disulfide bridge connecting two identical or similar organic fragments, while the stereochemical descriptors provide information about the three-dimensional arrangement of substituents around the chiral centers.
The compound is also known in pharmaceutical contexts as Captopril Impurity N or Captopril Impurity 4, reflecting its occurrence as a byproduct in the synthesis or degradation of the antihypertensive drug Captopril. These pharmaceutical designations, while not providing structural information, are important for regulatory and quality control purposes in drug manufacturing and analysis.
| Nomenclature System | Chemical Name | Chemical Formula | Molecular Weight |
|---|---|---|---|
| IUPAC Systematic | (2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid | C₈H₁₄O₄S₂ | 238.32 g/mol |
| Alternative Common | [S-(R,R)]-3,3'-Dithiobis[2-methylpropanoic acid] | C₈H₁₄O₄S₂ | 238.32 g/mol |
| Pharmaceutical | Captopril Impurity N | C₈H₁₄O₄S₂ | 238.32 g/mol |
The Chemical Abstracts Service registry number for this compound is 65134-74-9, which provides a unique identifier for the substance in chemical databases and regulatory documents. This numerical designation is particularly important for international communication about the compound, as it transcends language barriers and nomenclature variations that might exist in different chemical traditions.
Structural Representation and Molecular Topology
The molecular structure of this compound exhibits a distinctive topology characterized by the presence of two identical propanoic acid units connected through a central disulfide bridge. The canonical Simplified Molecular Input Line Entry System representation of this compound is CC(CSSCC(C)C(=O)O)C(=O)O, which provides a linear notation for the three-dimensional structure. This representation clearly shows the connectivity between atoms and the presence of the disulfide linkage that defines the compound's chemical behavior.
The isomeric Simplified Molecular Input Line Entry System notation, CC@HC(=O)O, incorporates stereochemical information that specifies the three-dimensional arrangement of substituents around the chiral carbon centers. This notation indicates that both halves of the molecule possess the same absolute stereochemistry, resulting in a meso-like compound with C₂ symmetry. The stereochemical specification is crucial for understanding the compound's biological activity and its interactions with other chiral molecules.
The International Chemical Identifier for this compound, InChI=1S/C8H14O4S2/c1-5(7(9)10)3-13-14-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m1/s1, provides a standardized method for representing the complete structural information in a format suitable for database storage and computational analysis. This identifier encodes not only the connectivity and stereochemistry but also provides information about the tautomeric form and charge state of the molecule.
The molecular topology of this compound can be understood in terms of its constituent functional groups and their spatial relationships. The two carboxylic acid groups are positioned at opposite ends of the molecule, separated by a flexible carbon-sulfur-sulfur-carbon bridge that allows for conformational mobility. This structural arrangement creates opportunities for intramolecular hydrogen bonding and influences the compound's solubility and reactivity patterns.
The presence of two chiral centers in the molecule gives rise to potential stereoisomers, although the compound is typically encountered as the (2S,2'S) diastereomer. The stereochemical configuration affects not only the compound's biological activity but also its physical properties such as melting point, solubility, and crystalline structure. The disulfide bridge introduces additional conformational constraints that influence the overall molecular shape and its interactions with other molecules.
Position within Organosulfur Compound Taxonomies
Within the broader taxonomy of organosulfur compounds, this compound occupies a specific position that reflects both its structural features and its chemical behavior. Organosulfur chemistry encompasses a vast array of compound types, ranging from simple thiols and sulfides to complex polysulfur-containing molecules, and this particular compound represents an intermediate level of structural complexity that combines multiple functional groups in a single molecular framework.
The compound belongs to the class of disulfide-containing carboxylic acids, which represents a subset of organosulfur compounds characterized by the presence of both sulfur-sulfur bonds and carboxyl functionalities. This dual functionality places the compound at the intersection of several important areas of organic chemistry, including redox chemistry, protein chemistry, and pharmaceutical chemistry. The disulfide bond serves as a redox-active center that can undergo both oxidation and reduction reactions, while the carboxylic acid groups provide sites for hydrogen bonding and ionic interactions.
From a structural perspective, the compound can be classified as a symmetrical disulfide dimer, indicating that it consists of two identical or nearly identical organic fragments connected by a disulfide bridge. This classification is important for understanding the compound's synthesis, as it suggests that the molecule can be prepared through the oxidative coupling of the corresponding thiol monomer. The symmetrical nature of the structure also influences its spectroscopic properties and its behavior in analytical procedures.
| Taxonomic Level | Classification | Key Characteristics |
|---|---|---|
| Primary Class | Organosulfur Compounds | Contains carbon-sulfur bonds |
| Secondary Class | Disulfide-Containing Carboxylic Acids | Features both S-S bonds and COOH groups |
| Tertiary Class | Symmetrical Disulfide Dimers | Two identical units linked by disulfide bridge |
| Quaternary Class | Chiral Organosulfur Compounds | Contains stereogenic centers |
The compound's position within organosulfur taxonomy also reflects its potential biological significance. Many naturally occurring organosulfur compounds play crucial roles in biological systems, particularly in protein structure and enzyme function. The presence of disulfide bonds in proteins is essential for maintaining proper protein folding and stability, and synthetic compounds that mimic these structural features can serve as valuable research tools for studying protein chemistry and developing new therapeutic agents.
The pharmaceutical relevance of this compound, particularly its identification as an impurity in Captopril formulations, places it within the specialized category of drug-related organosulfur compounds. This classification carries particular regulatory and analytical implications, as pharmaceutical impurities must be thoroughly characterized and their levels controlled to ensure drug safety and efficacy. The compound's inclusion in this category has driven extensive research into its properties, synthesis, and analytical detection methods.
Properties
IUPAC Name |
2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZTYMWLMGRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCSC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343747, DTXSID701031328 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98962-98-2, 20664-28-2 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiol Alkylation and Carboxylation
A common approach involves the reaction of thiol-containing precursors with haloalkyl carboxylic acids or their esters, followed by hydrolysis to yield the free acid.
Step 1: Formation of sulfanyl intermediate
A thiol compound (e.g., mercapto propanoic acid derivative) is reacted with a halo-substituted carboxyethyl compound under basic conditions (e.g., potassium carbonate in aqueous or organic solvent) to form the sulfanyl linkage via nucleophilic substitution.Step 2: Hydrolysis of esters
If esters are used as starting materials, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid groups.Step 3: Purification
Acidification of the reaction mixture to pH 1–3 using sulfuric acid or similar acid triggers crystallization of the product, which is then isolated by filtration and purified by recrystallization or chromatography.
This method is supported by analogous syntheses reported for related compounds, where mild conditions (room temperature to reflux) and controlled pH are critical to obtaining high yields and purity.
RAFT Agent Synthesis Route
Given the compound’s structural similarity to RAFT agents, it can be prepared by:
- Reacting a thiocarbonylthio compound with carboxyethyl thiol derivatives.
- Using controlled radical polymerization intermediates to introduce the sulfanyl and carboxyethyl groups.
- Conducting the reaction under inert atmosphere (argon) to prevent oxidation of sulfur atoms.
This approach is detailed in commercial preparations of 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propanoic acid, where the product is stored under argon at room temperature to maintain stability.
Reaction Conditions and Optimization
Research Findings on Preparation Efficiency and Purity
- Yield: Typical isolated yields range from 70% to 85% depending on purification techniques and starting material purity.
- Purity: Confirmed by HPLC and NMR spectroscopy, with melting points around 120–125 °C consistent with literature values.
- Stability: The compound is stable under inert atmosphere and dry conditions but sensitive to oxidation in air.
- Solubility: Amphiphilic nature allows solubility in both aqueous and organic solvents, facilitating purification and application in polymerization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity Confirmation | Notes |
|---|---|---|---|---|---|
| Thiol alkylation + hydrolysis | Thiol + halo carboxyethyl ester | K2CO3, reflux, acidification | 70–80 | HPLC, NMR, melting point | Mild conditions prevent impurities |
| RAFT agent synthesis | Thiocarbonylthio compound + thiol | Argon atmosphere, RT to 70 °C | 75–85 | NMR, COA certificates | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the thiol groups to sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Substituted thiol derivatives
Scientific Research Applications
Chemistry
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Converting thiol groups to sulfonic acids using agents like hydrogen peroxide.
- Reduction : Reducing carboxyl groups to alcohols with lithium aluminum hydride.
- Substitution Reactions : Engaging in nucleophilic substitutions at sulfur atoms.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfonic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Various nucleophiles | Substituted thiol derivatives |
Biology
In biological contexts, this compound is being investigated for its potential roles in enzyme inhibition and protein modification. The presence of sulfur allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. This property is particularly relevant in studies focusing on:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Protein Modification : Understanding how modifications can affect protein interactions and stability.
Medicine
The therapeutic potential of this compound is being explored in drug development. Its ability to interact with molecular targets makes it a candidate for:
- Targeted Drug Development : Investigating its efficacy against specific diseases, particularly cancers that rely on certain metabolic pathways.
- Clinical Trials : Ongoing studies are assessing its safety and efficacy as a MAT2A inhibitor in MTAP-deleted cancer cells .
Industry
In industrial applications, this compound is utilized for producing specialty chemicals and materials with unique properties. Its role as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization processes allows for the controlled growth of polymers.
| Application Area | Description |
|---|---|
| Specialty Chemicals | Production of materials with tailored properties |
| Polymer Chemistry | RAFT agent for controlled polymerization processes |
Case Study 1: Enzyme Inhibition
A study highlighted the use of this compound as an inhibitor for PRMT5, a protein methyltransferase implicated in cancer. The compound showed significant activity in inhibiting PRMT5's function, demonstrating its potential as a therapeutic agent .
Case Study 2: Polymerization Processes
Research on acid-triggered RAFT polymerization demonstrated the effectiveness of using similar thiocarbonylthio compounds for synthesizing high-molar-mass polymers without conventional radical initiators . This innovation could lead to more sustainable practices in polymer production.
Mechanism of Action
The mechanism by which 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several classes of sulfur-containing acids and carboxamide derivatives (Table 1).
Key Observations :
- The target compound’s dual carboxylates distinguish it from dodecyl-containing analogs (e.g., ), which prioritize hydrophobicity.
Crystallography and Conformation
- The dodecyl-containing analog forms hydrogen-bonded dimers with O–H⋯O interactions (R-factor: 0.035) .
Biological Activity
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid, also known as a thioether derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C7H10O4S3
- Molecular Weight : 210.35 g/mol
- Boiling Point : Approximately 141.2 °C .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it can modulate cytokine production, particularly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .
- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial effects against various pathogens, although further studies are required to establish efficacy and mechanism.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Cytokine Modulation : Research has shown that at higher concentrations (100 µg/mL), the compound significantly reduces TNF-α production by 44–60%, indicating a strong anti-inflammatory effect .
- Cell Viability : In toxicity assays, cell viability remained high (94.71% to 96.72%) across various concentrations, suggesting a favorable safety profile .
Table 1: Summary of Biological Activities
Case Study: Cytokine Modulation
In a study involving PBMC cultures, the compound was tested for its effects on cytokine release. The results indicated that:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid?
- Synthesis : Multi-step protocols involving Michael addition reactions (e.g., thioglycolic acid addition to α,β-unsaturated ketones) and Friedel-Crafts acylation for precursor preparation. Protection-deprotection strategies (e.g., Fmoc groups) are critical to preserve stereochemical integrity .
- Purification : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard for monitoring reaction progress. Chiral chromatography or recrystallization may resolve enantiomeric mixtures (R/S) produced during synthesis .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, verifying sulfanyl and carboxyethyl substituents .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D geometry, critical for studying enzyme-binding interactions (e.g., in enzyme-inhibitor complexes) .
Q. What biological activities have been reported for sulfanylpropanoic acid derivatives?
- Enzyme Inhibition : Sulfanyl groups may bind to metalloproteases (e.g., neprilysin) or redox-active enzymes via thiol-disulfide exchange .
- Antileukotrienic Potential : Analogues with quinoline or quinazoline cores show activity in blocking leukotriene receptors, suggesting anti-inflammatory applications .
Q. What analytical techniques are used to assess enantiomeric purity?
- Chiral HPLC : Separates R/S enantiomers using columns like Chiralpak® IA/IB .
- Polarimetry : Measures optical rotation to quantify enantiomeric excess .
Advanced Research Questions
Q. How does the sulfanyl moiety influence enzyme inhibition mechanisms?
- The sulfanyl group acts as a nucleophile, forming covalent bonds with catalytic cysteine residues in enzymes (e.g., proteases). Kinetic studies (e.g., IC₅₀ assays) and molecular docking simulations (using SMILES/InChI descriptors) elucidate binding modes .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electronic properties of sulfanyl groups to predict redox behavior .
- Molecular Dynamics (MD) : Simulates interactions with protein targets (e.g., quinazoline-binding enzymes) .
Q. How do structural modifications (e.g., methyl or cyano substituents) alter bioactivity?
- Comparative Studies :
| Modification | Impact | Reference |
|---|---|---|
| 4-Methylphenyl () | Enhances lipophilicity, improving membrane permeability | |
| Cyano group () | Increases electrophilicity, boosting enzyme inhibition |
- Structure-Activity Relationship (SAR) : Systematic substitution of the propanoic acid backbone identifies optimal pharmacophores .
Q. What stability challenges arise under physiological conditions?
- pH Sensitivity : The carboxyethyl group may undergo hydrolysis in acidic environments. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring is recommended .
- Oxidative Degradation : Sulfanyl groups are prone to oxidation; antioxidants (e.g., ascorbic acid) or inert atmospheres (N₂) improve shelf life .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
